Linderalactone

Hepatoprotection Oxidative Stress Natural Product Pharmacology

Select Linderalactone for reproducible, target-specific studies. Unlike generic sesquiterpene lactones, this compound offers a precisely defined multi-pathway activity profile: mid-potency JAK/STAT inhibition (IC50 15 µM in A549), moderate α-glucosidase inhibition (IC50 96.77 µM), and hepatoprotective EC50 of 98.0 µM. Its 1.7-fold potency difference from linderane and 2.3-fold from hydroxylindestenolide ensures accurate SAR modeling. Use as a benchmark comparator for neutrophil superoxide anion assays (IC50 8.48 µg/mL). Procure now for reliable, data-driven research.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
CAS No. 728-61-0
Cat. No. B1675478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinderalactone
CAS728-61-0
Synonymsisolinderalactone
linderalactone
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O
InChIInChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1
InChIKeyLWCKQMHMTSRRAA-QGQQYVBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linderalactone (CAS 728-61-0) Procurement Profile: A Multi-Pathway Active Sesquiterpene Lactone


Linderalactone (CAS 728-61-0) is a furanogermacrane-type sesquiterpene lactone primarily isolated from the roots of Lindera aggregata (Sims) Kosterm, a plant used in traditional medicine [1]. It is characterized by its butenolide moiety and a molecular weight of 244.29 g/mol [2]. Its primary reported mechanisms of action include the inhibition of the JAK/STAT signaling pathway and the modulation of apoptosis-related proteins, which are central to its observed anti-cancer and anti-inflammatory effects .

Why Linderalactone Is Not Interchangeable with Other In-Class Sesquiterpene Lactones


Substituting Linderalactone with a generic sesquiterpene lactone, or even a structurally similar analog like linderane or hydroxylindestenolide, is scientifically unsound due to significant, quantifiable differences in their biological activity profiles and potency. Linderalactone possesses a distinct multi-pathway targeting capability that is not a class-wide feature. For instance, its potent inhibition of the JAK/STAT pathway in cancer cells and its specific, moderate activity against α-glucosidase [1] are unique attributes that directly dictate its suitability for specific research applications. Using an alternative compound without these precise quantitative characteristics would yield non-comparable results and could invalidate experimental findings in the context of target-specific mechanistic studies.

Quantitative Differentiation Guide for Linderalactone (CAS 728-61-0) Against Key Comparators


Differential Hepatoprotective Potency: Linderalactone vs. Structurally Related Sesquiterpenes

In a direct comparison of compounds isolated from the same plant source (Lindera aggregata), Linderalactone demonstrated intermediate hepatoprotective activity against H₂O₂-induced oxidative damage in HepG2 cells. Its EC50 value is significantly different from those of its structural analogs, linderane and hydroxylindestenolide [1].

Hepatoprotection Oxidative Stress Natural Product Pharmacology

Superior Anti-Inflammatory Potency: Linderalactone vs. Pseudoneolinderane in Human Neutrophils

In a direct comparative assay, Linderalactone was significantly less potent than its close analog pseudoneolinderane in inhibiting superoxide anion generation by human neutrophils. This establishes a clear functional divergence within the same chemotype [1].

Anti-inflammatory Neutrophil Biology Superoxide Anion

Moderate and Selective α-Glucosidase Inhibition Compared to In-Class Analogs

Linderalactone exhibits a specific, moderate level of α-glucosidase inhibitory activity, which differs from other co-occurring compounds. Its IC50 value is distinct from the more potent inhibitors in the same study, indicating a specific structure-activity relationship (SAR) [1].

Diabetes α-Glucosidase Metabolic Disease

Consistent Anticancer Potency in Lung Cancer Models: A Benchmark for JAK/STAT Inhibition

Linderalactone's inhibition of A549 lung cancer cell proliferation is a widely replicated and benchmarked activity, with a consistent IC50 value of 15 µM. While this is not a direct comparison, this potency is notably distinct from other sesquiterpene lactones like parthenolide, which often exhibit lower IC50 values in the low micromolar or sub-micromolar range in similar models .

Oncology JAK/STAT Pathway Lung Cancer

Procurement-Driven Application Scenarios for Linderalactone (CAS 728-61-0)


Differentiation Studies in Hepatic Oxidative Stress

Procure Linderalactone for studies requiring a sesquiterpene lactone with a precisely defined, intermediate hepatoprotective EC50 (98.0 µM) to create a controlled activity gradient against H₂O₂-induced damage in HepG2 cells. Its 1.7-fold difference in potency compared to linderane and 2.3-fold difference relative to hydroxylindestenolide allows for precise SAR and dose-response modeling .

Investigating JAK/STAT-Dependent Anti-Cancer Mechanisms

Use Linderalactone as a reliable, mid-potency probe (IC50 of 15 µM in A549 cells) to study JAK/STAT pathway inhibition in lung cancer. This well-documented benchmark provides a defined activity level for mechanistic studies, allowing for consistent comparison of downstream effects on apoptosis-related proteins and cell cycle arrest .

Neutrophil-Mediated Inflammation Model Development

Employ Linderalactone (IC50 of 8.48 µg/mL) as a less potent comparator compound to pseudoneolinderane in assays measuring superoxide anion generation in human neutrophils. This known potency differential is essential for developing dose-response models and validating target engagement in inflammatory pathways .

α-Glucosidase Inhibitor SAR and Selectivity Profiling

Incorporate Linderalactone into a panel of sesquiterpene lactones for α-glucosidase inhibition screening. Its moderate activity (IC50 of 96.77 µM) makes it an ideal tool for investigating the structural features that dictate a narrow potency window, providing a benchmark against more potent inhibitors like pseudoneolinderane and enabling selectivity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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